塞莫替地尔富马酸盐

描述

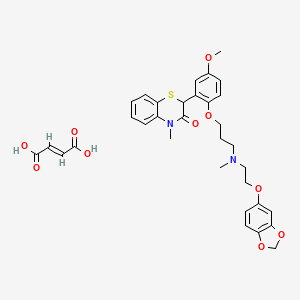

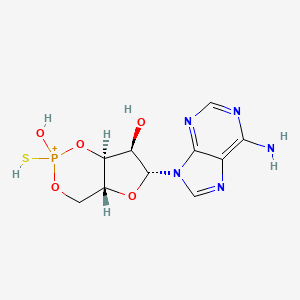

Semotiadil recemate fumarate is the recemate of Semotiadil fumarate . It is a novel vasoselective Ca2+ channel antagonist . In vitro, Semotiadil in a concentration of 1 μM produces an inhibition of 12.4±9.7% and in a concentration of 10 μM an inhibition of 25±11.0% .

Molecular Structure Analysis

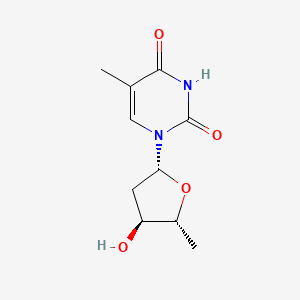

The molecular formula of Semotiadil recemate fumarate is C33H36N2O10S . The molecular weight is 652.71 .Chemical Reactions Analysis

In vitro, Semotiadil in a concentration of 1 μM produces an inhibition of 12.4±9.7% and in a concentration of 10 μM an inhibition of 25±11.0% . Effects of Semotiadil on the voltage-dependent Ca current (ICa) are investigated in dispersed smooth muscle cells of the rabbit portal vein .Physical And Chemical Properties Analysis

The molecular weight of Semotiadil recemate fumarate is 652.71 . The molecular formula is C33H36N2O10S .科学研究应用

冠状动脉作用机制

- 塞莫替地尔富马酸盐因其在冠状动脉中的作用机制而受到研究。它作为一种新型钙 (Ca2+) 拮抗剂,影响猪冠状动脉中的细胞溶质 Ca2+ 水平和收缩力 (Kageyama, Yanagisawa, & Taira, 1995).

心绞痛模型中的药理学特征

- 将塞莫替地尔富马酸盐与其他 Ca2+ 拮抗剂在大鼠实验性心绞痛模型中进行比较的研究表明其具有独特的抗心绞痛疗效。这种疗效的特点是作用持久,对冠状动脉和心肌具有选择性 (Mori, Ishigai, Fukuzawa, Chiba, & Shibano, 1995).

抑制心脏 L 型 Ca2+ 电流

- 评估了塞莫替地尔富马酸盐对豚鼠心室肌细胞中心脏 L 型 Ca2+ 电流的影响。该研究证明了其剂量依赖性抑制作用,与其他已知的 Ca2+ 拮抗剂相当 (Koidl, Miyawaki, & Tritthart, 1997).

抑制血管平滑肌收缩

- 塞莫替地尔富马酸盐及其对映体已被证明通过阻断电压依赖性 Ca2+ 通道和其他机制抑制血管平滑肌收缩 (Murakami, Shindo, Ito, & Ito, 1995).

制造工艺

- 一项研究重点关注塞莫替地尔富马酸盐的制造工艺,强调其作为药品使用时需要高纯度。该研究探索了用于实现此纯度的连续色谱系统 (Morino & Yamamoto, 1997).

抗血小板活性

- 已经研究了塞莫替地尔富马酸盐的抗血小板活性,表明其具有抑制由各种试剂诱导的血小板聚集的潜力 (Wolfram, Kritz, Oguogho, & Sinzinger, 2002).

视网膜和视神经头循环

- 使用激光散斑方法研究了塞莫替地尔对视网膜和视神经头组织循环的影响,突出了其增加视网膜组织血流速度的潜力 (Tomita, Tomidokoro, Tamaki, Araie, Matsubara, & Fukaya, 2000).

甲状腺肥大效应

- 关于塞莫替地尔富马酸盐对甲状腺影响的研究表明其具有加速甲状腺激素外周分布的潜力,间接刺激 TSH 分泌 (Tsuchiya, Ohno, Satoh, Sugawara, Kajimura, & Nomura, 2000).

代谢和排泄

- 研究重点关注塞莫替地尔富马酸盐的代谢过程,检查其在动物模型中的吸收、分布、代谢和排泄 (Nakaoka, Katoh, & Hakusui, 1995).

电生理效应

- 已经研究了塞莫替地尔对犬房颤和房动作电位特征的电生理效应,证明了其作为抗心律失常剂的潜力 (Fujiki et al., 1997).

作用机制

安全和危害

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEJEELGDWGUCV-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene](/img/structure/B1662674.png)

![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)